Tellurium dioxide

Description

The exact mass of the compound this compound is 161.8960520 g/mol and the complexity rating of the compound is 18.3. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8956. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tellurium dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJZODKXOMJMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

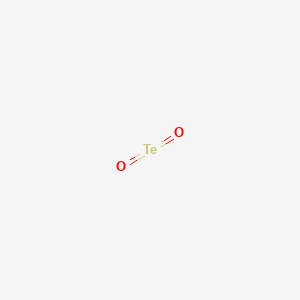

O=[Te]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeO2, O2Te | |

| Record name | tellurium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052487 | |

| Record name | Tellurium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline], Solid | |

| Record name | Tellurium oxide (TeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tellurite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7446-07-3, 14832-87-2, 59863-17-1 | |

| Record name | Tellurium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurite (TeO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14832-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurite (TeO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014832872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059863171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tellurium oxide (TeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397E9RKE83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tellurite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tellurium dioxide crystal structure and properties

An In-depth Technical Guide to the Crystal Structure and Properties of Tellurium Dioxide

Introduction

This compound (TeO₂), a solid oxide of tellurium, is a technologically significant inorganic compound renowned for its unique physical and chemical properties. It naturally occurs as the yellow orthorhombic mineral tellurite (B1196480) (β-TeO₂) and is also synthetically produced as the colorless tetragonal paratellurite (α-TeO₂).[1][2] Most of the established reaction chemistry and applications are based on the synthetic α-TeO₂ form.[1][2] This compound is a cornerstone material in the field of acousto-optics and is gaining interest for its applications in specialty glasses, optical fibers, and nonlinear optical devices.[1][3][4][5]

This guide provides a comprehensive overview of the crystal structure, physicochemical properties, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development who may utilize its properties in advanced instrumentation and sensing applications.

Crystal Structure and Polymorphism

This compound is a polymorphic material, existing in several crystalline forms, with the most common being the α and β phases.[6][7] A metastable γ-phase and a rutile-like structure have also been reported.[6][8][9]

-

α-TeO₂ (Paratellurite) : This is the synthetic, colorless tetragonal form and the ground state of TeO₂.[2][6] It possesses a chiral space group, P4₁2₁2 or P4₃2₁2.[8][10] The structure consists of TeO₄ polyhedra where each tellurium atom is coordinated with four oxygen atoms at the corners of a trigonal bipyramid.[1][2] These polyhedra are linked by sharing vertices to form a three-dimensional network.[2]

-

β-TeO₂ (Tellurite) : This is the naturally occurring mineral form, which is yellow and has an orthorhombic crystal structure.[1][2] In this phase, pairs of TeO₄ trigonal pyramids share an edge to form Te₂O₆ units, which then share vertices to create a layered structure.[2] The shortest Te-Te distance is 317 pm in tellurite, compared to 374 pm in paratellurite.[1][2] High pressure can convert α-TeO₂ into the β-TeO₂ form.[1][2]

-

γ-TeO₂ : A metastable phase that can form at 663K.[6]

-

Rutile-type TeO₂ : A high-symmetry parent structure (space group P4₂/mnm) has been observed when TeO₂ is grown epitaxially on certain substrates.[8][11] In this structure, Te⁴⁺ is bonded to six oxygen atoms, forming TeO₆ octahedra.[11]

// Node definitions alpha [label="α-TeO₂ (Paratellurite)\nTetragonal\n(P4₁2₁2)", fillcolor="#F1F3F4", fontcolor="#202124"]; beta [label="β-TeO₂ (Tellurite)\nOrthorhombic\n(Pbca)", fillcolor="#F1F3F4", fontcolor="#202124"]; gamma_node [label="γ-TeO₂\nMetastable", fillcolor="#F1F3F4", fontcolor="#202124"]; rutile [label="Rutile-type TeO₂\nTetragonal\n(P4₂/mnm)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible node for temperature label temp_label [label="High Temperature\n(663 K)", shape=plaintext, fontcolor="#5F6368"];

// Relationships alpha -> beta [label="High Pressure", color="#4285F4", fontcolor="#4285F4"]; beta -> alpha [style=dashed, label="Phase Transition", color="#EA4335", fontcolor="#EA4335"]; rutile -> alpha [label="Displacive\nTransition", color="#34A853", fontcolor="#34A853"];

// Positioning gamma relative to temperature {rank=same; beta; temp_label; gamma_node [pos="6,0!"];} temp_label -> gamma_node [style=dashed, arrowhead=none, color="#FBBC05"];

// Graph title labelloc="t"; label="Logical Relationships Between TeO₂ Polymorphs"; fontcolor="#202124"; fontsize=16; } } Logical relationships between the main polymorphs of this compound.

Crystallographic Data

The structural parameters for the primary polymorphs of TeO₂ are summarized below.

| Property | α-TeO₂ (Paratellurite) | β-TeO₂ (Tellurite) | Rutile-type TeO₂ |

| Crystal System | Tetragonal[1] | Orthorhombic[1] | Tetragonal[11] |

| Space Group | P4₁2₁2 (No. 92)[6][10][12] | Pbca | P4₂/mnm (No. 136)[11] |

| Lattice Parameters | a = 4.8082 Å, c = 7.612 Å[10] | - | - |

| Formula Units (Z) | 4[10] | - | - |

| Te-O Bond Lengths | 1.89 Å (x2), 2.12 Å (x2)[12] | - | 2.18 Å (x2), 2.23 Å (x4)[11] |

| Appearance | Colorless, White Solid[2][3] | Yellow Solid[1][2] | - |

Properties of this compound

TeO₂ exhibits a range of distinctive properties that make it suitable for various high-tech applications.

Physical and Chemical Properties

TeO₂ is a heavy, white crystalline powder in its synthetic form.[3] It is an amphoteric substance, meaning it can react as either an acid or a base.[1][2] It is barely soluble in water but dissolves in strong acids to form tellurium salts and in alkali metal hydroxides to form tellurites.[1][2][4]

| Property | Value |

| Molar Mass | 159.60 g/mol [2] |

| Density | α-TeO₂: 6.04 g/cm³[2][3] β-TeO₂: 5.670 g/cm³[2] |

| Melting Point | 732.6 °C (1005 K)[1][2] |

| Boiling Point | 1245 °C (1518 K)[2] |

| Mohs Hardness | ~4[13] |

| Solubility in Water | Negligible[2] |

| Thermal Conductivity | 0.03 W/cm·K[13] |

Optical and Acousto-Optic Properties

Paratellurite (α-TeO₂) is highly regarded for its excellent acousto-optic properties, stemming from its high refractive index and the slow propagation speed of shear acoustic waves along the[14] crystal direction.[15] It is transparent over a wide spectral range from the near-UV to the mid-infrared.[13][16] TeO₂-based glasses also exhibit high refractive indices and significant nonlinear optical properties, with a nonlinear Kerr coefficient that can be 30-50 times higher than that of silica.[17]

| Property | Value |

| Transparency Range | 0.33 - 5.0 µm[13] |

| Refractive Index (at 633 nm) | nₒ = 2.258, nₑ = 2.411[13] |

| Optical Band Gap | ~3.3 - 3.75 eV[10][18][19] |

| Acousto-Optic Figure of Merit (M₂) | 793 x 10⁻¹⁸ s³/g[15] |

| Sound Velocity (Slow Shear Wave) | 0.616 x 10⁵ cm/s (616 m/s)[15] |

| Longitudinal Sound Velocity | 4260 m/s[2][20] |

| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | 1.4 × 10⁻¹² esu (for TeO₂ glass)[17] |

Electronic Properties

This compound is generally considered a wide-bandgap semiconductor.[3] Studies have indicated it behaves as a p-type semiconductor, a property that makes it potentially useful in the development of transparent electronics and other semiconductor devices.[19][21] However, some research suggests that bulk TeO₂ is inherently an insulator and that observed p-type conductivity may arise from other factors.[22]

Experimental Protocols: Synthesis and Characterization

The quality of TeO₂ crystals is paramount for their application in high-performance devices. This requires precise control over synthesis and crystal growth processes, followed by rigorous characterization.

// Node definitions start [label="Raw Material\n(Metallic Tellurium)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolution\n(e.g., with HCl or Aqua Regia)", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Precipitation\n(Add concentrated NH₃ to adjust pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_dry [label="Washing & Drying\n(Obtain TeO₂ Powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; calcinate [label="Calcination\n(~680 °C in Pt crucible)", fillcolor="#F1F3F4", fontcolor="#202124"]; growth [label="Single Crystal Growth\n(e.g., Czochralski Method)", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify_check [label="Purity Check & Selection", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reprocess [label="Reprocess Crystal for Higher Purity\n(Repeat Dissolution/Precipitation)", fillcolor="#F1F3F4", fontcolor="#202124"]; final_crystal [label="High-Purity TeO₂ Single Crystal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> dissolve; dissolve -> precipitate; precipitate -> wash_dry; wash_dry -> calcinate; calcinate -> growth; growth -> purify_check; purify_check -> final_crystal [label="Purity Met"]; purify_check -> reprocess [label="Needs Purification"]; reprocess -> calcinate;

// Graph title labelloc="t"; label="Workflow for High-Purity TeO₂ Crystal Synthesis"; fontcolor="#202124"; fontsize=16; } } A generalized workflow for the synthesis of high-purity TeO₂ single crystals.

Synthesis of High-Purity TeO₂ Powder

A common method for producing high-purity TeO₂ powder suitable for crystal growth is via precipitation.[23]

-

Dissolution : High-purity metallic tellurium is dissolved in an acid. For instance, it can be dissolved in concentrated hydrochloric acid (HCl) or aqua regia (HNO₃:HCl = 1:3).[23]

-

Precipitation : A precipitating agent, typically concentrated ammonia (B1221849) (NH₃), is added to the tellurium salt solution. This neutralizes the acid and causes this compound to precipitate out of the solution.[23]

-

Washing and Drying : The precipitate is thoroughly washed with ultrapure water to remove residual salts and impurities, followed by drying at a controlled temperature (e.g., 80 °C).[23]

-

Calcination : The dried powder is then calcinated at a high temperature (e.g., 680 °C) in a platinum crucible to ensure complete conversion to TeO₂ and to remove any volatile impurities.[23] For achieving ultra-high purity, this process can be repeated by using a previously grown crystal as the source material.[23][24]

Single Crystal Growth

The Czochralski or Bridgman methods are commonly used to grow large, high-quality single crystals of α-TeO₂.[24]

-

Material Preparation : High-purity TeO₂ powder is placed into a crucible made of a non-reactive noble metal, such as platinum.

-

Melting : The crucible is heated in a furnace to melt the TeO₂ powder, which occurs at 732.6 °C, forming a red liquid.[1][2]

-

Seeding and Pulling (Czochralski Method) : A precisely oriented seed crystal is dipped into the melt and then slowly pulled upwards while being rotated. The temperature is carefully controlled to allow the crystal to grow from the seed.

-

Cooling : After the crystal has reached the desired size, it is slowly cooled to room temperature over an extended period to minimize thermal stress and prevent cracking.

Characterization Methods

// Node definitions crystal [label="Synthesized TeO₂ Crystal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; xrd [label="X-Ray Diffraction (XRD)", fillcolor="#F1F3F4", fontcolor="#202124"]; raman [label="Raman Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; uv_vis [label="UV-Vis Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"];

data_xrd [label="Crystal Structure\nPhase Purity\nLattice Parameters", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; data_raman [label="Vibrational Modes\nPhase Identification\nCrystal Quality", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; data_uv_vis [label="Optical Transmittance\nAbsorption Spectrum\nBand Gap Energy", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Workflow crystal -> xrd [color="#4285F4"]; crystal -> raman [color="#EA4335"]; crystal -> uv_vis [color="#34A853"];

xrd -> data_xrd [style=dashed, color="#4285F4"]; raman -> data_raman [style=dashed, color="#EA4335"]; uv_vis -> data_uv_vis [style=dashed, color="#34A853"];

// Graph title labelloc="t"; label="Experimental Workflow for TeO₂ Crystal Characterization"; fontcolor="#202124"; fontsize=16; } } Workflow illustrating key techniques for characterizing TeO₂ crystals.

X-Ray Diffraction (XRD)

-

Objective : To determine the crystal structure, identify the phase (polymorph), and measure the lattice parameters of the synthesized material.

-

Methodology : A powdered sample of the TeO₂ crystal or a polished single crystal is placed in a diffractometer. A beam of monochromatic X-rays is directed at the sample. As the angle of the X-ray source and detector are varied, the intensity of the diffracted X-rays is recorded. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), contains peaks at specific angles that are characteristic of the material's crystal lattice, according to Bragg's Law. Analysis of the peak positions and intensities allows for the identification of the crystalline phase (e.g., tetragonal α-TeO₂) and the calculation of its lattice parameters.[21]

Raman Spectroscopy

-

Objective : To identify the crystalline phase and assess crystal quality by probing the material's characteristic vibrational modes.[25]

-

Methodology : A laser beam of a specific wavelength is focused onto the TeO₂ sample. The scattered light is collected and passed through a spectrometer. Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is shifted in frequency due to interaction with the vibrational modes (phonons) of the crystal lattice (Raman scattering). The resulting Raman spectrum is a plot of intensity versus the frequency shift (in cm⁻¹). The number, position, and width of the peaks are a unique fingerprint of the material's structure and composition. For α-TeO₂, a strong characteristic peak is observed around 648 cm⁻¹.[25] The sharpness of the peaks can indicate the degree of crystallinity.[25]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 7446-07-3 [chemicalbook.com]

- 4. greenearthchem.com [greenearthchem.com]

- 5. nanorh.com [nanorh.com]

- 6. aflow.org [aflow.org]

- 7. Synthesis of “Naked” TeO2 Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Observation of metallic TeO<sub>2</sub> thin film with rutile structure on FeTe surface - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. unitedcrystals.com [unitedcrystals.com]

- 14. powerwaywafer.com [powerwaywafer.com]

- 15. tydexoptics.com [tydexoptics.com]

- 16. researchgate.net [researchgate.net]

- 17. Effect of the annealing temperature on structural, morphological, and nonlinear optical properties of TeO2 thin films used for efficient THz generation [opg.optica.org]

- 18. Effect of the annealing temperature on structural, morphological, and nonlinear optical properties of TeO2 thin films used for efficient THz generation [opg.optica.org]

- 19. webqc.org [webqc.org]

- 20. electrochemsci.org [electrochemsci.org]

- 21. researchgate.net [researchgate.net]

- 22. arxiv.org [arxiv.org]

- 23. US8480996B2 - High-purity this compound single crystal and manufacturing method thereof - Google Patents [patents.google.com]

- 24. santechchem.com [santechchem.com]

- 25. sinosantech.com [sinosantech.com]

Acousto-optic properties of paratellurite

An In-depth Technical Guide to the Acousto-Optic Properties of Paratellurite (TeO₂)

Introduction

Paratellurite, the crystalline form of Tellurium Dioxide (α-TeO₂), stands as a preeminent material in the field of acousto-optics.[1] Belonging to the tetragonal crystal system (point group 422), it exhibits a unique combination of physical properties that make it highly effective for controlling and manipulating light with acoustic waves.[2] Its high acousto-optic (AO) figure of merit, broad transparency range (0.35 µm to 5.5 µm), and significant birefringence are key to its widespread use in devices like modulators, deflectors, Q-switches, and acousto-optic tunable filters (AOTFs).[1][3][4]

The material's most notable characteristic is the anomalously slow propagation velocity of shear acoustic waves along the[5] direction, which, combined with a high refractive index, results in an exceptionally high AO figure of merit.[6][7] This efficiency allows for the construction of compact and low-power AO devices.[8] This guide provides a comprehensive overview of the core acousto-optic properties of paratellurite, details the experimental methods used for their characterization, and presents quantitative data for use by researchers and professionals in the field.

Core Principles of Acousto-Optic Interaction

The acousto-optic effect is the interaction between light and sound, specifically the diffraction of a light beam by an acoustic wave.[8] An acoustic wave, generated by a piezoelectric transducer bonded to the crystal, propagates through the paratellurite, creating a periodic modulation of the refractive index via the elasto-optic effect.[6][8] This moving phase grating diffracts the incident light beam. The most efficient diffraction regime is Bragg diffraction, where the incident light beam interacts with the acoustic wavefronts at a specific angle, known as the Bragg angle (θ_B), concentrating most of the diffracted energy into a single order.[8][9]

Quantitative Acousto-Optic Properties

The performance of an acousto-optic device is dictated by the material's intrinsic properties. Paratellurite's strong elastic anisotropy leads to properties that are highly dependent on the crystallographic orientation of light and sound propagation.[10]

Optical and General Properties

Paratellurite is an optically positive uniaxial crystal, meaning it has two principal refractive indices: an ordinary index (n_o) and an extraordinary index (n_e).[2]

| Property | Value | Reference |

| Crystal System | Tetragonal, 422 (D4) | [11] |

| Density (ρ) | 5.99 ± 0.03 g/cm³ | [11][12] |

| Transmission Range | 0.35 - 5.0 µm | [12][13] |

| Melting Point | 733 °C | [11] |

| Hardness | 3 - 4 Moh's scale | [11] |

Refractive Indices

The refractive indices of paratellurite vary with the wavelength of light.[14]

| Wavelength (λ) | Ordinary (n_o) | Extraordinary (n_e) |

| 0.4358 µm | 2.3834 | 2.5583 |

| 0.5461 µm | 2.2931 | 2.4520 |

| 0.6328 µm | 2.2597 | 2.4119 |

| 1.00 µm | 2.208 | 2.352 |

| Data sourced from[12] |

Elastic and Photoelastic Coefficients

The interaction between the acoustic strain and the optical properties is defined by the elastic stiffness (c_ij) and photoelastic (p_ij) tensors. For the 422 crystal class, there are six independent elastic constants and seven independent photoelastic coefficients.[2]

| Elastic Constants (c_ij) | Value (10¹⁰ N/m²) | Photoelastic Constants (p_ij) | Value (at 0.6328 µm) |

| c₁₁ | 5.57 | p₁₁ | 0.0074 |

| c₃₃ | 10.58 | p₁₂ | 0.187 |

| c₄₄ | 2.65 | p₁₃ | 0.340 |

| c₆₆ | 6.59 | p₃₁ | 0.0905 |

| c₁₂ | 5.12 | p₃₃ | 0.240 |

| c₁₃ | 2.18 | p₄₄ | -0.17 |

| p₆₆ | -0.0463 | ||

| Data sourced from[12] |

Acousto-Optic Figure of Merit (M₂)

The efficiency of the acousto-optic interaction is quantified by the figure of merit (M₂), defined as M₂ = n⁶p² / ρV³, where 'n' is the refractive index, 'p' is the effective photoelastic coefficient, 'ρ' is the density, and 'V' is the acoustic velocity.[8] Paratellurite is renowned for its exceptionally high M₂ value, particularly for shear wave propagation.[6]

| Acoustic Wave Propagation | Acoustic Wave Polarization | Acoustic Velocity (V) | Figure of Merit (M₂) |

| Direction | Direction | (10³ m/s) | (10⁻¹⁵ s³/kg) |

| [15] (Longitudinal) | [15] | 2.98 | 10.6 |

| [1] (Longitudinal) | [1] | 4.26 | 34.5 |

| [5] (Shear) | [1-10] | 0.617 | 793 - 1200 |

| Data compiled from[2][6][12] |

Note: The exceptionally high M₂ for the[5] shear wave is due to its very low acoustic velocity.

Experimental Protocols

Accurate characterization of these acousto-optic properties is crucial for device design and fabrication. Several well-established experimental techniques are employed for this purpose.

Dixon-Cohen Method for Figure of Merit (M₂) Measurement

The Dixon-Cohen method is a comparative technique used to determine the M₂ of a sample material by referencing it against a standard material with a known M₂ (e.g., fused quartz).[16][17] The method involves bonding the reference and sample materials in series and passing an ultrasonic pulse through the combination. The intensity of light diffracted by the pulse in each material is measured, allowing for the calculation of the sample's M₂.[18]

Brillouin Scattering for Elastic and Photoelastic Constants

Brillouin scattering is the inelastic scattering of light by acoustic phonons (quantized sound waves) within the crystal.[19][20] By analyzing the frequency shift and intensity of the scattered light, one can determine the velocity of the phonons, which is directly related to the elastic constants. The intensity of the scattered light is proportional to the square of the relevant photoelastic coefficient, allowing for the determination of these values as well.

Conclusion

Paratellurite (TeO₂) remains a cornerstone material for acousto-optic applications due to its outstanding figure of merit and favorable optical properties.[13] Its strong anisotropy, while requiring careful crystallographic orientation for device fabrication, enables a wide range of interaction geometries tailored for specific applications.[10] A thorough understanding of its quantitative properties and the experimental methods used to characterize them is essential for researchers and engineers working to develop advanced optical systems, including those relevant to scientific instrumentation and potentially in analytical tools for drug development and life sciences research.

References

- 1. tydexoptics.com [tydexoptics.com]

- 2. ifo.lviv.ua [ifo.lviv.ua]

- 3. Common Materials Used in Acoustic Optics Devices - IntraAction Corp. [intraaction.com]

- 4. TeO2 Crystal - Laser Crylink [laser-crylink.com]

- 5. Introduction to Acousto-Optic Crystals [shalomeo.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. elent-a.net [elent-a.net]

- 8. yorku.ca [yorku.ca]

- 9. OPG [opg.optica.org]

- 10. meta-laser.com [meta-laser.com]

- 11. elent-a.net [elent-a.net]

- 12. beamq.com [beamq.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 16. researchgate.net [researchgate.net]

- 17. Brillouin Scattering [hyperphysics.phy-astr.gsu.edu]

- 18. Brillouin scattering - Wikipedia [en.wikipedia.org]

- 19. Brillouin scattering spectroscopy for studying human anatomy: Towards in situ mechanical characterization of soft tissue | Journal of the European Optical Society-Rapid Publications [jeos.edpsciences.org]

- 20. resource.isvr.soton.ac.uk [resource.isvr.soton.ac.uk]

Nonlinear optical characteristics of TeO2 glass

An In-depth Technical Guide to the Nonlinear Optical Characteristics of TeO₂ Glass

Introduction

Tellurite (B1196480) (TeO₂) glass has emerged as a significant material in the field of nonlinear optics due to its unique combination of properties.[1][2] Unlike conventional silica-based glasses, tellurite glasses exhibit a high refractive index (n ≥ 2), a broad transmission window extending from the visible to the mid-infrared region (approximately 400 nm to 6 µm), and a large nonlinear optical response.[3] The third-order nonlinear optical susceptibility of tellurite glasses can be 10 to 100 times greater than that of fused silica (B1680970).[3] These characteristics make them highly promising for a wide range of photonic applications, including all-optical switching, optical limiting, up-conversion lasers, and optical amplifiers.[1][4]

The high nonlinearity of tellurite glasses is attributed to the high electronic polarizability of the Te⁴⁺ ions.[5][6] The glass network, formed by TeO₄ trigonal bipyramids and TeO₃ trigonal pyramids, provides a unique structural environment that enhances these nonlinear effects.[7] The addition of various network modifiers, such as heavy metal oxides (e.g., Bi₂O₃, Nb₂O₅) and alkali/alkaline earth oxides (e.g., Na₂O, ZnO, BaO), can further tailor and enhance these properties for specific applications.[1][4][8] This guide provides a comprehensive overview of the core nonlinear optical characteristics of TeO₂ glass, supported by quantitative data, detailed experimental protocols, and visualizations.

Core Nonlinear Optical Properties

The nonlinear optical response of a material is described by its nonlinear susceptibility, χ. In centrosymmetric materials like glass, the lowest-order and most significant nonlinearity is the third-order nonlinearity, characterized by the third-order nonlinear susceptibility, χ⁽³⁾. This gives rise to several important phenomena:

-

Nonlinear Refractive Index (n₂): This parameter describes the intensity-dependent change in the refractive index of the material (n = n₀ + n₂I, where n₀ is the linear refractive index and I is the intensity of the light). A high n₂ is crucial for applications like all-optical switching and optical signal processing.

-

Third-Order Nonlinear Susceptibility (χ⁽³⁾): This is a tensor that relates the induced nonlinear polarization to the cube of the applied electric field. The real part of χ⁽³⁾ is related to the nonlinear refractive index, while the imaginary part is associated with nonlinear absorption. For tellurite glasses, χ⁽³⁾ values are significantly higher than for silica glass.[3][7]

-

Nonlinear Absorption Coefficient (β): This describes the intensity-dependent absorption of light, most commonly through two-photon absorption (TPA). Materials with strong nonlinear absorption are useful for optical limiting applications.[9][10]

-

Raman Gain Coefficient: This quantifies the efficiency of stimulated Raman scattering (SRS) in a material, which is a nonlinear process used for light amplification and wavelength conversion. Tellurite glasses are known to have some of the highest Raman gain coefficients among oxide glasses.[8][11]

Quantitative Data on Nonlinear Optical Properties

The following tables summarize the key nonlinear optical parameters for various TeO₂-based glass compositions as reported in the literature.

Table 1: Nonlinear Refractive Index (n₂) and Third-Order Susceptibility (χ⁽³⁾) of TeO₂-Based Glasses

| Glass Composition | n₂ (m²/W) | χ⁽³⁾ (esu) | Wavelength (nm) | Measurement Technique | Reference |

| 80TeO₂-10ZnO-10Na₂O (TZN) | 3.8 x 10⁻¹⁹ | - | 1550 | CW-SPM | [12] |

| TeO₂-ZnO-Na₂O (TZN) family with BaO, Nb₂O₅, La₂O₃ | - | ~10⁻¹² | 1064 | Z-scan | [4] |

| Pure TeO₂ glass | - | 1.4 x 10⁻¹² | 1064 | THG | [7] |

| TeO₂-ZnO-BaO (TZB) | - | 1.20 - 2.67 x 10⁻¹¹ | - | - | [7] |

| Multicomponent TeO₂-based bulk glass | 2.5 ± 0.8 x 10⁻¹⁹ | 3 x 10⁻¹³ | 1500 | - | [3] |

| Multicomponent TeO₂-based thin film glass | - | 3 x 10⁻¹² | 1500 | - | [3] |

| TeO₂-Bi₂O₃-BaO | 1.63 - 3.45 x 10⁻¹¹ (esu) | - | 632 | - | [13] |

Table 2: Nonlinear Absorption Coefficient (β) of TeO₂-Based Glasses

| Glass Composition | β (cm/W) | Wavelength (nm) | Measurement Technique | Reference |

| TeO₂-ZnO | Varies with fluence | 532 | Open-aperture Z-scan | [9][10] |

| TeO₂-WO₃-ZnO-Nb₂O₅ | - | - | Open-aperture Z-scan | [6][14] |

| (1-x)TeO₂+xZnO | 2.62 - 6.38 x 10⁻⁷ | - | Open-aperture Z-scan | [6][14] |

Table 3: Raman Gain Coefficients of TeO₂-Based Glasses

| Glass Composition | Peak Raman Gain Coefficient (Relative to SiO₂) | Excitation Wavelength (nm) | Reference |

| MoO₃-TeO₂ | 80 - 95 times higher | - | [11] |

| WO₃-TeO₂ | 80 - 90 times higher | - | [11] |

| TeO₂-Bi₂O₃-BaO (BBT) | ~40 times higher | 785 | [13] |

| TeO₂-ZnO-Nb₂O₅-MoO₃ | ~40 times higher | - | [8] |

| TeO₂-TaO₅/₂-ZnO | Lower than WO₃-TeO₂ systems | - | [15] |

Experimental Protocols

Glass Synthesis: Melt-Quenching Technique

The majority of tellurite glasses are synthesized using the conventional melt-quenching method.

-

Raw Materials: High-purity (typically 99.9% or higher) raw materials such as TeO₂, ZnO, Bi₂O₃, Na₂CO₃, etc., are weighed in the desired molar proportions.

-

Mixing: The powders are thoroughly mixed in an agate mortar to ensure homogeneity.

-

Melting: The mixture is placed in a platinum or alumina (B75360) crucible and melted in an electric furnace. Melting temperatures typically range from 750°C to 900°C, depending on the composition. The melt is held at this temperature for a period (e.g., 30 minutes) to ensure complete homogenization.

-

Quenching: The molten glass is then quickly poured into a preheated brass or stainless steel mold and annealed at a temperature near the glass transition temperature (Tg) for several hours to relieve internal stresses.

-

Sample Preparation: After annealing, the glass is slowly cooled to room temperature. The resulting glass billet is then cut and polished to the required dimensions for optical characterization.

Z-scan Technique

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[16][17] It involves translating a sample along the propagation path (z-axis) of a focused laser beam and measuring the transmitted intensity through a finite aperture in the far field.

-

Closed-Aperture Z-scan (for n₂):

-

An aperture is placed in the far-field to detect small changes in the beam divergence.

-

When the sample is moved towards the focus, the beam intensity increases, inducing a nonlinear lens in the sample.

-

For a positive nonlinearity (n₂ > 0, self-focusing), the sample acts as a converging lens. Before the focus, this leads to increased beam divergence at the aperture, causing a dip in transmittance (a "valley"). After the focus, it leads to decreased divergence, causing a rise in transmittance (a "peak").

-

For a negative nonlinearity (n₂ < 0, self-defocusing), the opposite behavior (peak-valley signature) is observed.

-

The magnitude of n₂ is proportional to the difference in transmittance between the peak and the valley (ΔT_pv).

-

-

Open-Aperture Z-scan (for β):

-

The aperture is removed, and the entire transmitted beam is collected by the detector. This makes the measurement insensitive to beam distortion effects like self-focusing or defocusing.[16]

-

Any change in the transmitted intensity is solely due to nonlinear absorption (e.g., two-photon absorption).

-

A decrease in transmittance (a valley) centered at the focal point indicates the presence of nonlinear absorption.

-

The nonlinear absorption coefficient β can be calculated by fitting the normalized transmittance curve.[6]

-

Third-Harmonic Generation (THG)

The THG method is employed to determine the third-order nonlinear optical susceptibility, χ⁽³⁾.

-

A high-intensity pulsed laser beam is focused onto the glass sample.

-

The nonlinear interaction between the intense light and the glass generates a third-harmonic signal at a frequency three times that of the incident light (e.g., from a 1064 nm fundamental to a 355 nm third harmonic).

-

The intensity of the generated third-harmonic signal is measured as a function of the incident angle or sample position.

-

The value of χ⁽³⁾ is determined by comparing the THG intensity from the sample with that from a reference material with a known χ⁽³⁾, such as fused silica, under the same experimental conditions.[7]

Raman Spectroscopy for Gain Coefficient Measurement

The Raman gain coefficient is determined from the spontaneous Raman scattering spectrum.

-

A laser beam of a specific excitation wavelength (e.g., 532 nm or 785 nm) is focused onto the tellurite glass sample.[13][18]

-

The scattered light is collected, typically in a backscattering configuration, and directed into a spectrometer.

-

The spectrometer records the Raman spectrum, which shows the intensity of scattered light as a function of the frequency shift (Raman shift) from the excitation line.

-

The Raman gain coefficient spectrum is calculated from the measured spontaneous Raman scattering cross-section. This is often done by comparing the integrated intensity of the sample's Raman spectrum to that of a standard reference, such as fused silica, for which the Raman gain coefficient is well-known.[13][18]

Visualizations

The following diagrams illustrate key relationships and experimental workflows related to the nonlinear optical properties of TeO₂ glass.

References

- 1. Optical Properties of Bismuth Tellurite Based Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. worldscientific.com [worldscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. OPG [opg.optica.org]

- 12. OPG [opg.optica.org]

- 13. researchgate.net [researchgate.net]

- 14. epstem.net [epstem.net]

- 15. researchgate.net [researchgate.net]

- 16. Z-scan technique - Wikipedia [en.wikipedia.org]

- 17. api.creol.ucf.edu [api.creol.ucf.edu]

- 18. researchgate.net [researchgate.net]

Unraveling the Transformations of Tellurium Dioxide Under Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium dioxide (TeO₂), a material with significant technological importance in acousto-optic devices and specialty glasses, exhibits a complex and fascinating series of structural phase transitions under the application of high pressure. Understanding these transformations is crucial for predicting its behavior in extreme environments and for the potential synthesis of novel polymorphs with unique properties. This technical guide provides a comprehensive overview of the pressure-induced phase transitions in TeO₂, summarizing key quantitative data, detailing experimental methodologies, and visualizing the transformation pathways.

Crystalline Phases of this compound at Ambient and High Pressures

At ambient pressure, this compound is known to exist in three crystalline forms: the stable tetragonal paratellurite (α-TeO₂), the metastable orthorhombic tellurite (B1196480) (β-TeO₂), and another metastable orthorhombic phase (γ-TeO₂)[1]. The application of pressure induces a cascade of transformations to new crystalline structures.

Table 1: Summary of Pressure-Induced Phase Transitions in TeO₂

| Transition | Transition Pressure (GPa) | Method | Comments |

| α-TeO₂ → Phase II | ~1 | Raman Spectroscopy | Second-order transition.[2] |

| Phase II → Phase III | 4-5 | Raman Spectroscopy | Subtle structural changes observed.[2] |

| Phase III → Phase IV | ~11 | Raman Spectroscopy | Subtle structural changes observed.[2] |

| Phase IV → Phase V | ~22 | Raman Spectroscopy | Major structural changes, suggested to be PbCl₂-type (cotunnite).[2] |

| α-TeO₂ → Orthorhombic | ~0.91 | Theoretical Calculations | Lower-symmetry phase.[3] |

Table 2: Crystallographic Data of TeO₂ Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters (a, b, c in Å) at Ambient Pressure |

| α-TeO₂ (Paratellurite) | Tetragonal | P4₁2₁2 | a = 4.81, c = 7.61[4] |

| β-TeO₂ (Tellurite) | Orthorhombic | Pbca | a = 5.50, b = 5.61, c = 11.77 |

| γ-TeO₂ | Orthorhombic | P2₁2₁2₁ | a = 4.93, b = 8.54, c = 4.34[5] |

Pressure-Induced Phase Transition Pathway

The sequence of phase transitions in α-TeO₂ as pressure increases has been primarily elucidated through Raman spectroscopy studies. The transitions up to ~11 GPa are characterized by subtle changes in the Raman spectra, suggesting minor structural rearrangements. However, the transition at approximately 22 GPa marks a significant structural transformation to a phase believed to be isostructural with cotunnite (PbCl₂)[2].

References

Solubility of Tellurium Dioxide: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility of tellurium dioxide (TeO₂) in various solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates quantitative data, details experimental methodologies, and visualizes the chemical behavior of TeO₂ to support advanced research and application.

Introduction to this compound

This compound (TeO₂) is a solid oxide of tellurium that exists in two primary crystalline forms: the synthetic, colorless tetragonal paratellurite (α-TeO₂) and the yellow orthorhombic mineral tellurite (B1196480) (β-TeO₂).[1][2][3] Most chemical reactivity information has been derived from studies involving the α-paratellurite form.[2]

TeO₂ is an amphoteric compound, meaning it exhibits both acidic and basic properties depending on the chemical environment. This characteristic is central to its solubility profile, allowing it to dissolve in both strong acidic and alkaline solutions, while remaining largely insoluble in neutral aqueous solutions.[2]

Solubility Profile of this compound

The solubility of TeO₂ is highly dependent on the nature of the solvent, particularly its pH.

Solubility in Water

This compound is generally considered to have negligible or very low solubility in water under neutral pH conditions.[2][3] Quantitative measurements indicate a solubility of less than 0.001 g/100 mL at room temperature.[1] The minimum solubility is observed at a pH of approximately 5.3 to 5.5, where the concentration of soluble tellurium (IV) species is as low as 10⁻⁷ M to 2.1 × 10⁻¹⁰ M.[4][5][6]

In aqueous solutions, TeO₂ can hydrate (B1144303) to form tellurous acid (H₂TeO₃), which exists in equilibrium with its corresponding ions.[5][7] The hydrated form, TeO₂·H₂O, is significantly more soluble, especially in alkaline conditions.[5][6]

Solubility in Acidic Solutions

As an amphoteric oxide, TeO₂ reacts with and dissolves in strong acids to form tellurium salts.[8] It is soluble in concentrated acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃), where it typically forms the Te⁴⁺ cation or various complex ions.[9]

-

In Hydrochloric Acid (HCl): TeO₂ dissolves in concentrated HCl to form an intensely yellow solution, which is attributed to the formation of chloro-complexes.[10] The solubility and speciation are dependent on the acid concentration; at 2-3 mol/L HCl, TeCl₄ is formed, which readily dissociates.[11]

-

In Hydrobromic Acid (HBr): Dissolution in concentrated HBr yields a deep orange solution, indicative of bromo-complex formation.[10]

-

In Nitric Acid (HNO₃): TeO₂ dissolves in nitric acid.[12] This property is utilized in purification processes where TeO₂ is a precursor for telluric acid synthesis.[13]

Upon significant dilution with water, these acidic solutions undergo hydrolysis, leading to the re-precipitation of this compound.[10]

Solubility in Alkaline Solutions

This compound dissolves in strong alkaline solutions, such as alkali metal hydroxides (e.g., sodium hydroxide (B78521), NaOH), to form tellurite salts.[2][14] This dissolution process is a key step in many purification and synthesis protocols involving tellurium compounds.[13][15]

In alkaline media, TeO₂ forms various anionic species. The hydrolysis in alkaline environments can produce the tellurite ion (TeO₃²⁻) or other hydroxylated species like TeO₂(OH)₂²⁻.[6][16] The solubility of TeO₂ increases dramatically at high pH, reaching concentrations as high as 10⁻¹ M at pH 10.[4] For its hydrated form, a maximum solubility of 1.6 × 10⁻² mol/dm³ has been reported in alkaline solutions.[5][6]

Solubility in Organic Solvents

There is a notable lack of data in scientific literature regarding the solubility of this compound in common organic solvents such as alcohols, ketones, or ethers. Based on its inorganic, oxidic nature, it is presumed to be insoluble in most non-polar and polar aprotic organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in different media.

| Solvent/Condition | Temperature | Solubility | Citation(s) |

| Water (neutral pH) | Room Temp. | < 0.001 g/100 mL | [1] |

| Aqueous Solution (pH 5.5) | 25 °C | ~2.1 x 10⁻¹⁰ mol/L | [5][6] |

| Aqueous Solution (pH 5.3) | 25 °C | 10⁻⁷ mol/L | [4] |

| Aqueous Solution (pH 2) | 25 °C | 10⁻⁴ mol/L | [4] |

| Aqueous Solution (pH 10) | 25 °C | 10⁻¹ mol/L | [4] |

| Alkaline Solution (Hydrated Form) | 25 °C | 1.6 x 10⁻² mol/L (Maximum) | [5][6] |

| Alkaline Borate (B1201080) Buffer (pH 9.3) | ~40 °C | 16 mmol/L (Equilibrium) | [17] |

Experimental Protocols for Solubility Determination

Several methodologies have been employed to determine the solubility of TeO₂ and to leverage its solubility for purification.

Method 1: Dissolution and Re-Precipitation for Purification

This common protocol is used to purify technical grade TeO₂.

-

Dissolution: Dissolve impure TeO₂ powder in a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with heating and stirring. The TeO₂ dissolves to form a soluble sodium or potassium tellurite solution.

-

Filtration: Filter the resulting solution to remove insoluble impurities.

-

Re-Precipitation: While stirring, carefully acidify the clear filtrate with a strong acid (e.g., HCl, HNO₃) or a weak acid (e.g., acetic acid). This compound will precipitate out of the solution as a purified, often white, solid.

-

Washing and Drying: The precipitate is then filtered, washed thoroughly with deionized water to remove residual salts, and dried at approximately 105-110°C to yield pure TeO₂.[15]

Method 2: Equilibrium Solubility in Buffered Solutions

This protocol was used to determine the solubility of TeO₂ under specific pH and temperature conditions, simulating environmental or industrial scenarios.

-

Solution Preparation: Prepare a buffered aqueous solution, for example, an alkaline borate solution consisting of 0.23 M boric acid (H₃BO₃) and 0.15 M sodium hydroxide (NaOH) to achieve a stable pH of around 9.3.[17]

-

Sample Preparation: Add a known excess mass of solid TeO₂ (e.g., 30 mg) into a sealed vial containing a fixed volume of the prepared buffer solution (e.g., 5 mL).[18]

-

Equilibration: Agitate the samples in a temperature-controlled environment (e.g., a heating cabinet at 313 K or 40°C) for a sufficient duration to allow the dissolution to reach equilibrium.[17]

-

Analysis: After equilibration, filter the suspension to separate the undissolved solid. Analyze the concentration of dissolved tellurium in the clear supernatant using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). An internal standard (e.g., Rhodium) is typically used to ensure accuracy.[18]

Method 3: Potentiometric Determination of Solubility Product

This electrochemical method is suitable for determining the solubility product of sparingly soluble tellurite salts, which can be related back to TeO₂ solubility.

-

Saturated Solution Preparation: Prepare saturated solutions of the target tellurite salt by stirring an excess of the solid in deionized water at a constant temperature (e.g., 25°C) until equilibrium is reached.

-

Electrochemical Measurement: Use a tellurite ion-selective electrode (ISE) or a suitable carbon paste electrode in conjunction with a reference electrode to measure the potential of the solution.

-

Concentration Determination: Determine the concentration of the tellurite ion (TeO₃²⁻) in the saturated solution by applying a standard addition method. This involves measuring the change in potential upon adding a known amount of a standard tellurite solution.

-

Calculation: From the determined equilibrium concentration of the tellurite ion, the solubility product (Ksp) of the salt can be calculated. This method provides high sensitivity and accuracy for sparingly soluble species.[19]

Visualization of Solubility Pathways

The following diagrams illustrate the chemical behavior and dissolution pathways of this compound in different solvent systems.

Caption: Solubility pathways of this compound (TeO₂) in different solvent systems.

Caption: Experimental workflow for the purification of TeO₂ via dissolution and re-precipitation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. azom.com [azom.com]

- 4. The Isoelectric Point of an Exotic Oxide: Tellurium (IV) Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Tellurous acid - Wikipedia [en.wikipedia.org]

- 8. This compound - Distributor & Supplier | CAS 7446-07-3 | Todini Chemicals [todini.com]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Tellurium oxide and hydrogen halide acids - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. journalspress.uk [journalspress.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 14. quora.com [quora.com]

- 15. ajsonline.org [ajsonline.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. research.chalmers.se [research.chalmers.se]

- 19. researchgate.net [researchgate.net]

Unveiling the Structural Fingerprints of Tellurium Dioxide Polymorphs: A Technical Guide to Raman Spectroscopy

For researchers, scientists, and professionals in drug development, understanding the polymorphic forms of active pharmaceutical ingredients and excipients is paramount. Tellurium dioxide (TeO₂), a material with diverse applications in optical and electronic devices, also serves as a model system for studying polymorphism in inorganic compounds. Raman spectroscopy provides a powerful, non-destructive technique to differentiate between the various crystalline forms of TeO₂. This in-depth technical guide explores the Raman spectroscopic signatures of α-TeO₂, β-TeO₂, and γ-TeO₂ polymorphs, providing detailed experimental protocols and data for their identification and characterization.

Core Principles of Raman Spectroscopy in Polymorph Analysis

Raman spectroscopy probes the vibrational modes of a molecule or crystal lattice. When monochromatic light from a laser interacts with a sample, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light. This frequency shift, known as the Raman shift, corresponds to the energy of specific vibrational modes within the material. Since each crystalline polymorph possesses a unique crystal lattice and molecular arrangement, their vibrational modes, and consequently their Raman spectra, will be distinct. This makes Raman spectroscopy an invaluable tool for polymorph identification and quantification.

The Polymorphs of this compound

This compound is known to exist in several polymorphic forms, with the most common and stable being:

-

α-TeO₂ (Paratellurite): The thermodynamically stable phase at ambient conditions, belonging to the tetragonal crystal system.[1]

-

β-TeO₂ (Tellurite): An orthorhombic polymorph.[1]

-

γ-TeO₂: A metastable orthorhombic phase.[1]

Each of these polymorphs exhibits a unique Raman spectrum, allowing for their unambiguous identification.

Comparative Raman Spectra of TeO₂ Polymorphs

The primary distinguishing features among the Raman spectra of TeO₂ polymorphs are the positions and relative intensities of their characteristic Raman peaks. The following table summarizes the key Raman active modes observed for α-TeO₂, β-TeO₂, and γ-TeO₂.

| α-TeO₂ (Paratellurite) Raman Peaks (cm⁻¹) and Assignments | β-TeO₂ (Tellurite) Raman Peaks (cm⁻¹) and Assignments | γ-TeO₂ Raman Peaks (cm⁻¹) and Assignments |

| 116-119 (E)[2][3][4] | 535 (Ag)[5] | 410 (A)[5] |

| 136-139 (A₁)[2][3][4] | 591 (B3g)[5] | 424-426[6][7] |

| 167[8] | 614 (Ag)[5] | 575 (A)[5] |

| 188[9] | - | 609-612[6][7] |

| 219-230[8][9] | - | 636 (B₁)[5] |

| 262-270 (B₂)[2][3][4][9] | - | 682-683[6][7] |

| 343-350[8][9] | - | 768 (A)[5] |

| 386-395 (A₁)[2][3][4][9] | - | 816-819[6][7] |

| 592[6] | - | - |

| 644-649 (E/A₁)[2][3][4][6][9][10] | - | - |

Experimental Protocols for Raman Analysis of TeO₂ Polymorphs

The following provides a generalized yet detailed methodology for the Raman spectroscopic analysis of TeO₂ polymorphs, synthesized from common practices reported in the literature.

I. Sample Preparation

The method of sample preparation is crucial for obtaining high-quality Raman spectra.

-

Powdered Samples: TeO₂ polymorphs are often available as crystalline powders. A small amount of the powder can be placed on a clean microscope slide or in a shallow well plate for analysis. Ensure the sample is densely packed to maximize the Raman signal.

-

Single Crystals: For single-crystal analysis, the crystal should be mounted on a goniometer head to allow for precise orientation with respect to the incident laser beam and the collection optics. This enables polarization-dependent measurements to probe specific vibrational modes.

-

Thin Films: TeO₂ thin films can be directly analyzed. The substrate on which the film is deposited should be chosen carefully to avoid interfering Raman signals.

II. Instrumentation and Data Acquisition

A typical Raman spectroscopy setup for the analysis of TeO₂ polymorphs includes the following components:

-

Raman Spectrometer: A research-grade Raman spectrometer equipped with a confocal microscope is ideal.

-

Laser Excitation Source: A common choice is a diode-pumped solid-state laser with a wavelength of 532 nm.[7] Other wavelengths, such as 514.2 nm (Ar+ ion laser), can also be used.[7] The laser power should be carefully controlled to avoid sample damage or laser-induced phase transformations. A power level of around 120 mW has been reported for powder samples.[7]

-

Optics: High-quality objectives (e.g., 50x or 100x) are used to focus the laser beam onto the sample and collect the scattered light.

-

Detector: A sensitive charge-coupled device (CCD) detector is used to record the Raman spectrum.

Data Acquisition Parameters:

-

Calibration: Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) to ensure the accuracy of the Raman shift.

-

Focusing: Carefully focus the laser beam onto the sample surface.

-

Acquisition Time and Accumulations: Set the acquisition time and the number of accumulations to achieve an adequate signal-to-noise ratio. Typical values might range from a few seconds to several minutes per spectrum, with multiple accumulations.

-

Spectral Range: Set the spectral range to cover the expected Raman peaks of TeO₂ polymorphs, typically from 50 cm⁻¹ to 900 cm⁻¹.

Visualizing Experimental and Structural Relationships

To better illustrate the workflow and the relationships between the TeO₂ polymorphs, the following diagrams are provided.

Caption: Experimental workflow for Raman spectroscopic analysis of TeO₂ polymorphs.

Caption: Relationship between the common polymorphs of this compound.

Conclusion

Raman spectroscopy is a definitive and efficient analytical technique for the characterization and differentiation of this compound polymorphs. By understanding the unique spectral fingerprints of α-TeO₂, β-TeO₂, and γ-TeO₂, researchers can confidently identify the polymorphic form of their samples. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in materials science, solid-state chemistry, and pharmaceutical development, enabling precise control and understanding of the materials they work with.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Ultrawide Band Gap TeO2 Nanoparticles by Pulsed Laser Ablation in Liquids: Top Ablation versus Bottom Ablation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of “Naked” TeO2 Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ifo.lviv.ua [ifo.lviv.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. santechchem.com [santechchem.com]

Ab initio calculation of TeO2 properties

An In-depth Technical Guide to the Ab Initio Calculation of Tellurium Dioxide (TeO₂) Properties

Introduction

This compound (TeO₂), a technologically significant material, is renowned for its exceptional acousto-optic and electro-optic properties, as well as its high refractive index and transmittance in the visible and infrared regions.[1][2] These characteristics make it a promising candidate for applications in optical switching devices, amplifiers, and other nonlinear optical systems.[1][3] TeO₂ exists in several crystalline forms, or polymorphs, with the most common being paratellurite (α-TeO₂), tellurite (B1196480) (β-TeO₂), and a more recently identified γ-TeO₂ phase.[1][3][4]

Ab initio calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of materials from first principles.[4] These computational methods allow researchers to predict and understand the structural, electronic, optical, vibrational, and thermodynamic properties of materials like TeO₂ with high accuracy, providing insights that complement and guide experimental efforts. This guide provides a comprehensive overview of the theoretical framework, computational methodologies, and key findings from ab initio studies of TeO₂ polymorphs.

Crystalline Structures of TeO₂ Polymorphs

The distinct physical properties of TeO₂ polymorphs arise from their unique crystal structures. All three primary phases are built from corner-sharing TeO₄ units, which are distorted trigonal bipyramids containing two shorter equatorial and two longer axial Te-O bonds.[3][5]

-

α-TeO₂ (Paratellurite): This is the thermodynamically stable phase at ambient conditions.[3][4] It has a tetragonal crystal structure belonging to the P4₁2₁2 space group and features a three-dimensional network of interconnected TeO₄ disphenoids.[1][6]

-

β-TeO₂ (Tellurite): This polymorph has an orthorhombic structure (Pbca space group) and is characterized by a two-dimensional layered network.[1][4][6] The layers are held together by weaker van der Waals forces, which can be challenging to model accurately with standard DFT approximations.[6]

-

γ-TeO₂: This is a metastable orthorhombic phase (P2₁2₁2₁ space group) that can be synthesized from tellurite glasses.[1][4][5] Like the alpha phase, it exhibits a three-dimensional bonding network.[6]

Data Presentation: Structural Parameters

The table below summarizes the lattice parameters for the TeO₂ polymorphs obtained from various ab initio calculations and experimental measurements.

| Polymorph | Method | a (Å) | b (Å) | c (Å) | Reference |

| α-TeO₂ | This Work (PBE-GGA) | 4.85 | 4.85 | 7.68 | [3] |

| SIESTA (PBE-GGA) | 4.897 | 4.897 | 7.749 | [3] | |

| ESPRESSO (PW) | 4.809 | 4.809 | 7.613 | [3] | |

| B3LYP | 4.79 | 4.79 | 7.57 | [3] | |

| Experiment | 4.81 | 4.81 | 7.61 | [3] | |

| β-TeO₂ | DFT (PW91) | 5.717 | 12.046 | 5.503 | [1][7] |

| Experiment | 5.601 | 12.026 | 5.452 | [1][7] | |

| γ-TeO₂ | DFT (PW91) | 4.960 | 5.150 | 8.650 | [1][7] |

| Experiment | 4.945 | 5.141 | 8.601 | [1][7] |

Experimental Protocols: Computational Methodologies

Ab initio calculations of TeO₂ properties are predominantly performed within the framework of Density Functional Theory (DFT). The accuracy of DFT calculations is highly dependent on the choice of several key parameters and approximations.

Core DFT Methodology

-

Exchange-Correlation Functional: This term accounts for the quantum mechanical interactions between electrons.

-

Local Density Approximation (LDA): One of the earliest and simplest approximations.[5]

-

Generalized Gradient Approximation (GGA): Offers improved accuracy by considering the gradient of the electron density. Common variants used for TeO₂ include Perdew-Burke-Ernzerhof (PBE) and Perdew-Wang (PW91).[1][3][5][7]

-

Hybrid Functionals (e.g., B3LYP): Incorporate a portion of exact Hartree-Fock exchange, often leading to more accurate band gap predictions.[3][8]

-

Dispersion Corrections (e.g., DFT-D): Essential for accurately modeling systems with significant van der Waals interactions, such as the layered β-TeO₂ structure.[4]

-

-

Basis Set and Pseudopotentials:

-

The electronic wave functions are typically expanded using a plane-wave basis set.[1][5][7] The size of this basis set is controlled by a kinetic energy cutoff parameter.[5][7]

-

To reduce computational cost, core electrons are often treated using pseudopotentials (e.g., norm-conserving or ultrasoft), which replace the strong Coulomb potential of the nucleus and the core electrons with a weaker, effective potential.[1][5][7]

-

Alternatively, all-electron methods like the Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) approach provide a more rigorous treatment without pseudopotentials.[3]

-

-

Brillouin Zone Integration:

Typical Software Packages

Several quantum chemistry and physics software packages are used for these calculations, including WIEN2k, Quantum ESPRESSO (PWSCF), and the Cambridge Sequential Total Energy Package (CASTEP).[1][3][5][7]

Calculated Properties of TeO₂

Electronic Properties

Ab initio calculations consistently show that all three TeO₂ polymorphs are wide-gap semiconductors.[1][9] The electronic band structure reveals the nature of the band gap (direct or indirect), and the Density of States (DOS) indicates the contribution of different atomic orbitals to the electronic states, confirming the covalent nature of the Te-O bonds.[3] A common feature of standard DFT calculations (LDA/GGA) is the underestimation of the band gap compared to experimental values.[1]

| Polymorph | Method | Band Gap (eV) | Gap Type | Reference |

| α-TeO₂ | PBE-GGA | 2.94 (at 0 GPa) | Indirect | [3] |

| DFT (PW91) | 2.78 | Indirect | [1] | |

| TB-mBJ | ~3.5 | - | [9] | |

| Experiment | ~3.50 | Direct | [1][10] | |

| β-TeO₂ | DFT (PW91) | 2.26 | Direct | [1] |

| Experiment | - | - | ||

| γ-TeO₂ | DFT (PW91) | 2.47 | Indirect | [1] |

| Experiment | 3.41 | Indirect | [10] |

Optical Properties

The optical properties of TeO₂ are derived from its electronic structure, specifically from the frequency-dependent complex dielectric function. Calculations show that TeO₂ possesses a high dielectric constant, making it suitable for electronic device applications.[1][3] The layered structure of β-TeO₂ results in significant anisotropy in its optical properties.[1][7]

| Property | Polymorph | Calculated Value | Reference |

| Static Dielectric Constant (ε₁) | α-TeO₂ | 19.0 (⊥), 25.3 (∥) | [1][7] |

Vibrational Properties (Phonons)

The vibrational properties of crystalline solids are described by phonons, or quantized lattice vibrations. These are calculated using methods like Density Functional Perturbation Theory (DFPT).[5][8][11][12] The calculated phonon dispersion curves and phonon Density of States (DOS) can be used to assess the dynamical stability of a crystal structure (an absence of imaginary frequencies indicates stability).[4] Furthermore, these calculations allow for the simulation and interpretation of experimental Raman and infrared (IR) spectra, which are in good agreement with measured data for TeO₂.[5][8][11][13]

Thermodynamic Properties

By combining DFT total energy calculations with phonon calculations (which provide the vibrational contribution to free energy), it is possible to determine thermodynamic properties such as the Gibbs free energy at finite temperatures.[4] These calculations have been crucial in correctly ranking the stability of the TeO₂ polymorphs. Studies that include dispersion corrections correctly predict that α-TeO₂ is the most stable form, followed closely by β-TeO₂, in agreement with experimental calorimetric measurements.[4][14][15]

| Property | Polymorph | Value (Relative to α-TeO₂) | Reference |

| Enthalpy of Formation | β-TeO₂ | +1.40 ± 0.07 kJ·mol⁻¹ | [14][15] |

| TeO₂ glass | +14.09 ± 0.11 kJ·mol⁻¹ | [14][15] | |

| Gibbs Free Enthalpy (300 K) | β-TeO₂ | <1 kJ·mol⁻¹ | [4] |

| γ-TeO₂ | +6 kJ·mol⁻¹ | [4] |

Conclusion

Ab initio calculations based on Density Functional Theory provide a powerful and predictive framework for understanding the properties of TeO₂ polymorphs. These methods have successfully elucidated the structural details, electronic band structures, optical responses, vibrational modes, and thermodynamic stability of α-, β-, and γ-TeO₂. The computational protocols and results summarized in this guide demonstrate the capability of modern materials modeling to generate reliable data, interpret complex experimental observations, and guide the design of new materials for advanced technological applications. The continued development of computational methods, particularly in accurately capturing electron correlation and van der Waals interactions, will further enhance the predictive power of these theoretical investigations.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. refractiveindex.info [refractiveindex.info]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [0803.4056] Ab initio study of the vibrational properties of crystalline TeO2: The alpha, beta, and gamma phases [arxiv.org]

- 12. [2309.14799] Phonons from Density-Functional Perturbation Theory using the All-Electron Full-Potential Linearized Augmented Plane-Wave Method FLEUR [arxiv.org]

- 13. ora.ox.ac.uk [ora.ox.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. helios.eie.gr [helios.eie.gr]

An In-depth Technical Guide to the X-ray Diffraction Analysis of Tellurium Dioxide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the X-ray diffraction (XRD) analysis of tellurium dioxide (TeO₂) powder. It is designed to serve as a valuable resource for researchers and scientists engaged in materials science, chemistry, and drug development, where the structural characterization of TeO₂ is crucial. This document details the crystallographic properties of the common polymorphs of this compound, presents standardized experimental protocols for XRD analysis, and offers insights into data interpretation.

Introduction to this compound and its Polymorphs

This compound (TeO₂) is a solid oxide of tellurium that exists in several polymorphic forms, with the most common being the synthetic tetragonal paratellurite (α-TeO₂) and the naturally occurring orthorhombic tellurite (B1196480) (β-TeO₂).[1] Paratellurite is the stable crystalline phase and is of significant interest due to its acousto-optic properties, high refractive index, and applications in optical waveguides and fiber amplifiers.[1][2] The metastable β-TeO₂ phase can be synthesized and its properties are also a subject of research.[3] Given that the physical and chemical properties of TeO₂ are intrinsically linked to its crystal structure, XRD is an indispensable tool for phase identification, purity assessment, and the determination of crystallographic parameters.

Crystallographic Data of TeO₂ Polymorphs

The crystallographic details of the primary TeO₂ polymorphs are summarized in the table below. This data is essential for the interpretation of XRD patterns.

| Parameter | Paratellurite (α-TeO₂) ** | Tellurite (β-TeO₂) ** |

| Crystal System | Tetragonal | Orthorhombic |

| Space Group | P4₁2₁2 | Pbca |

| Lattice Parameters (a) | 4.810 Å | 5.50 Å |

| Lattice Parameters (b) | 4.810 Å | 5.87 Å |

| Lattice Parameters (c) | 7.613 Å | 11.75 Å |

| Calculated Density | 6.02 g/cm³ | 5.67 g/cm³ |

Data sourced from multiple crystallographic databases and research articles.[4][5][6]

Experimental Protocols for XRD Analysis

Accurate and reproducible XRD data is contingent on meticulous experimental procedures. The following sections outline the key steps for the analysis of TeO₂ powder.

Sample Preparation

The preparation of the TeO₂ powder sample is a critical first step. For reliable XRD analysis, the powder should be finely ground to ensure random orientation of the crystallites. This minimizes the effects of preferred orientation, which can significantly alter the relative intensities of the diffraction peaks. A mortar and pestle, typically made of agate to prevent contamination, are suitable for this purpose. The finely ground powder is then carefully mounted onto a sample holder.

Instrumentation and Data Acquisition